molecular formula C16H17N3O5S B2591762 ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-74-6

ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2591762
CAS No.: 864925-74-6
M. Wt: 363.39
InChI Key: RRUUDTNGCNGLNK-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[2,3-c]pyridine core, which is fused with a furan ring and functionalized with carbamoyl and carboxylate groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable diene and a dienophile, often under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂), alcohols (e.g., ROH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Due to its complex structure, this compound is of interest in the development of new pharmaceuticals. It may exhibit biological activity, such as anti-inflammatory or anticancer properties.

    Materials Science: The unique electronic properties of the thieno[2,3-c]pyridine core make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism by which ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other heterocyclic compounds, such as:

    Thieno[2,3-c]pyridine Derivatives: These compounds share the same core structure but may have different functional groups, leading to variations in their chemical and biological properties.

    Furan Derivatives: Compounds with a furan ring can exhibit similar reactivity but may differ in their electronic properties and stability.

    Carbamoyl and Carboxylate Compounds: These functional groups are common in many biologically active molecules, and their presence can influence the compound’s solubility, reactivity, and biological activity.

The uniqueness of this compound lies in its combination of these structural features, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-23-16(22)19-6-5-9-11(8-19)25-15(12(9)13(17)20)18-14(21)10-4-3-7-24-10/h3-4,7H,2,5-6,8H2,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUUDTNGCNGLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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